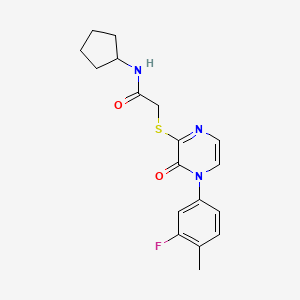
3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” is a compound that has been studied for its potential antiviral properties . It is part of a series of compounds known as 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides . These compounds have been found to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus that causes COVID-19 .
Molecular Structure Analysis
The molecular structure of “3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” is not explicitly provided in the retrieved papers .Chemical Reactions Analysis
The specific chemical reactions involving “3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” are not detailed in the retrieved papers .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” are not detailed in the retrieved papers .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
The compound can be synthesized by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . This method provides a convenient way for the preparation of amides through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .
Anti-Inflammatory Applications
Indole derivatives, such as the compound , have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of various types of arthritis and musculoskeletal disorders .
Antiviral Applications
Indole derivatives have shown potential as antiviral agents . Specific derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anticancer Applications
Indole derivatives have been found to possess anticancer properties . The specific mechanisms of action are still under investigation, but the presence of the indole nucleus in these compounds appears to play a key role .
Anti-HIV Applications
Some indole derivatives have been reported to have anti-HIV properties . The specific mechanisms of action and the potential for development into effective treatments are areas of ongoing research .
Antioxidant Applications
Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including neurodegenerative disorders, cardiovascular diseases, and cancer .
Antimicrobial Applications
Indole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in the treatment of various bacterial and fungal infections .
Antidiabetic Applications
Indole derivatives have been found to possess antidiabetic properties . This makes them potentially useful in the management of diabetes .
Wirkmechanismus
Target of Action
The primary target of 3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide is the RNA-dependent RNA polymerase (RdRp) of certain viruses . RdRp is an essential enzyme in the life cycle of RNA viruses and is responsible for the replication of the virus’s RNA genome .
Mode of Action
3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide interacts with its target RdRp, leading to the inhibition of viral replication
Biochemical Pathways
The compound’s interaction with RdRp affects the viral replication pathway, leading to a decrease in the production of new viral particles . This disruption of the viral life cycle can lead to a reduction in viral load and potentially aid in the treatment of viral infections.
Result of Action
The result of the action of 3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide is the inhibition of viral replication, which can lead to a decrease in viral load . This can potentially alleviate symptoms and aid in the recovery of viral infections.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c28-23(16-15-19-9-3-1-4-10-19)26-17-18-29-25-21-13-7-8-14-22(21)27-24(25)20-11-5-2-6-12-20/h1-14,27H,15-18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTQMOMLKAZGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2528617.png)
![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)

![Imidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B2528624.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2528625.png)
![1-[3-[5-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2528626.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2528627.png)
![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2528628.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2528629.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2528630.png)
![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2528632.png)

![N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2528639.png)